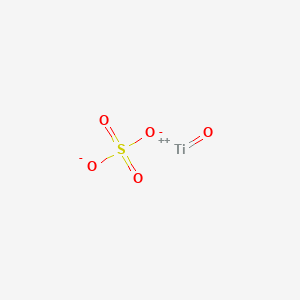
Titanium oxysulfate
Descripción
Titanium(IV) oxysulfate - sulfuric acid hydrate, also known as titanyl sulfate, is an inorganic compound with the chemical formula TiOSO₄. It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity.
Propiedades
Número CAS |
13825-74-6 |
|---|---|
Fórmula molecular |
O5STi |
Peso molecular |
159.93 g/mol |
Nombre IUPAC |
oxygen(2-);titanium(4+);sulfate |
InChI |
InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 |
Clave InChI |
DCKVFVYPWDKYDN-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)(=O)[O-].O=[Ti+2] |
Descripción física |
Clear colorless solid; [Merck Index] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(IV) oxysulfate - sulfuric acid hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:
TiO2+H2SO4→TiOSO4+H2O
This reaction produces titanium oxide sulphate and water. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, titanium oxide sulphate is produced using the sulfate process. This involves the digestion of ilmenite or titanium slag with concentrated sulfuric acid, followed by the separation and purification of the resulting titanium oxide sulphate. The process is designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(IV) oxysulfate - sulfuric acid hydrate undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, titanium oxide sulphate hydrolyzes to form titanium dioxide and sulfuric acid.
Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.
Substitution: Titanium(IV) oxysulfate - sulfuric acid hydrate can undergo substitution reactions where the sulfate group is replaced by other ligands.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.
Redox Reactions: Common reagents include reducing agents like hydrogen gas or oxidizing agents like oxygen.
Substitution Reactions: Various ligands such as chloride ions can be used under controlled conditions.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO₂) and sulfuric acid (H₂SO₄).
Redox Reactions: Depending on the reagents, products can include different oxidation states of titanium.
Substitution Reactions: Products vary based on the substituting ligand.
Aplicaciones Científicas De Investigación
Titanium(IV) oxysulfate - sulfuric acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based compounds and catalysts.
Biology: Investigated for its potential in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which titanium oxide sulphate exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, it facilitates reactions by providing active sites for reactants. In biological systems, it can generate reactive oxygen species (ROS) that can damage microbial cells, leading to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Titanium dioxide (TiO₂): A widely used compound with similar applications in pigments and catalysts.
Titanium tetrachloride (TiCl₄): Used in the production of titanium metal and as a catalyst.
Titanium oxysulfate (TiOSO₄): Similar in structure and reactivity to titanium oxide sulphate.
Uniqueness
Titanium(IV) oxysulfate - sulfuric acid hydrate is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its hydrolysis to titanium dioxide makes it a valuable intermediate in the production of high-purity titanium compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


